molecular formula C34H22O8 B2947062 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene CAS No. 1078153-58-8

1,2,4,5-Tetrakis(4-carboxyphenyl)benzene

Cat. No.: B2947062
CAS No.: 1078153-58-8
M. Wt: 558.542
InChI Key: SRTQKANXPMBQCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

4-[2,4,5-tris(4-carboxyphenyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H22O8/c35-31(36)23-9-1-19(2-10-23)27-17-29(21-5-13-25(14-6-21)33(39)40)30(22-7-15-26(16-8-22)34(41)42)18-28(27)20-3-11-24(12-4-20)32(37)38/h1-18H,(H,35,36)(H,37,38)(H,39,40)(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTQKANXPMBQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1078153-58-8
Record name 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

A: H4TCPB acts as an organic linker, coordinating to metal ions through its four carboxylate groups. These carboxylate groups can adopt various coordination modes, such as bridging and chelating-bridging, leading to the formation of diverse MOF structures. [, , ] For example, in Zr-CAU-24, H4TCPB links Zr(IV) ions, forming a structure with a 4,3-connected tbo topology. []

ANone:

  • Spectroscopic data: While the provided research doesn't explicitly list all spectroscopic data, H4TCPB and its derivatives commonly exhibit characteristic peaks in techniques like NMR and IR spectroscopy. For instance, Zr-CAU-24 displays both uranyl and TCPB luminescence, indicating characteristic peaks in fluorescence spectroscopy. []

A: Yes, the porous nature and tunable structures of H4TCPB-based MOFs make them suitable for catalytic applications. For example, ZnPO-MOF, incorporating (porphyrin)Zn struts within the H4TCPB framework, effectively catalyzes acyl-transfer reactions by preconcentrating substrates within its pores. [] Another example is MOF-LS10, which demonstrates dual catalytic activity by efficiently catalyzing CO2 cycloaddition with epoxides and photocatalyzing benzylamine coupling. []

A: Yes, electronic structure calculations have been employed to study H4TCPB-based MOFs. For instance, in DA-MOF, incorporating C60 guests, calculations revealed the influence of C60 on the electronic structure, providing insights into the enhanced photoelectric conductivity observed. []

A: Although the provided research doesn't delve into specific formulation strategies for H4TCPB-based MOFs, selecting appropriate metal ions and synthesis conditions is crucial for tuning stability. For instance, using Zr(IV) instead of other metal ions resulted in water-stable Zr-CAU-24 and Zr-LMOF, allowing for applications in aqueous environments. [, ]

ANone: Various techniques are employed to characterize H4TCPB-based MOFs, including:

  • Single crystal X-ray diffraction: Used to determine the crystal structure and pore size of the MOFs. [, , ]
  • Fluorescence spectroscopy: Used to investigate the luminescent properties of the MOFs and their response to analytes. [, , , ]
  • Thermogravimetric analysis: Used to determine the thermal stability of the MOFs. [, ]
  • Gas adsorption measurements: Used to analyze the porosity and surface area of the MOFs, particularly their capacity for H2 uptake. []

ANone: The provided research primarily focuses on the synthesis and applications of H4TCPB-based MOFs and doesn't delve into the environmental impact of H4TCPB or its degradation products. Further research is needed to assess its environmental fate and potential risks.

ANone: Yes, numerous organic linkers can be used to construct MOFs. The choice of linker depends on the desired properties of the final MOF. Some alternatives mentioned in the research include:

  • 1,3,5-benzenetricarboxylic acid (H3BTB) []
  • 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (H4TCPP) []
  • 1,4-di(pyridin-4-yl)benzene (DPB) []

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